molecular formula C8H11BrN2 B6308588 3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole CAS No. 2057507-56-7

3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B6308588
CAS No.: 2057507-56-7
M. Wt: 215.09 g/mol
InChI Key: QXHPGMLRFVKANA-UHFFFAOYSA-N
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Description

3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: is a heterocyclic compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to a pyrrolo[1,2-b]pyrazole ring system. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the development of new drugs targeting specific enzymes and receptors. Its derivatives have shown promise in preclinical studies for their antimicrobial and anticancer properties .

Industry: The compound is utilized in the development of new materials with specific electronic and optical properties. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the dimethyl groups enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

3-bromo-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2)3-7-6(9)4-10-11(7)5-8/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHPGMLRFVKANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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